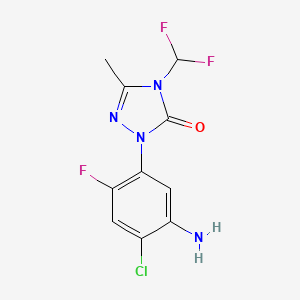
1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one
Cat. No. B8505467
Key on ui cas rn:
111992-07-5
M. Wt: 292.64 g/mol
InChI Key: LFPCKNVVYSDVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08957220B2
Procedure details


To a reaction flask was added a mixture of 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 800 g of acetone. The mixture was stirred and dissolved, and then 50 g of hydrogen chloride was introduced while maintaining a temperature between 0˜5° C. 500 g of acrylic acid, 6 g of cuprous chloride and 11 g of potassium chloride were successively added. Then 115 g of a 45% aqueous solution of sodium nitrite was added dropwise below a liquid level. After the adding was completed, the mixture was stirred for additional 0.5 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with 1000 ml of methyl benzene, washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid and then with 400 ml of water, and then concentrated under reduced pressure. After cooling, crystallized products were collected by filtration and dried, to give 168 g of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid as white solids with a purity of 98.2%.
Quantity
156 g
Type
reactant
Reaction Step One




[Compound]
Name
cuprous chloride
Quantity
6 g
Type
reactant
Reaction Step Three


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:3]([Cl:19])=[CH:4][C:5]([F:18])=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[CH:7]=1.[ClH:20].[C:21]([OH:25])(=[O:24])[CH:22]=[CH2:23].[Cl-].[K+].N([O-])=O.[Na+]>CC(C)=O>[Cl:20][CH:22]([CH2:23][C:2]1[CH:7]=[C:6]([N:8]2[C:12](=[O:13])[N:11]([CH:14]([F:16])[F:15])[C:10]([CH3:17])=[N:9]2)[C:5]([F:18])=[CH:4][C:3]=1[Cl:19])[C:21]([OH:25])=[O:24] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
156 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC(=C(C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
|
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[K+]
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a reaction flask was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a temperature between 0˜5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for additional 0.5 hour
|
|
Duration
|
0.5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with 1000 ml of methyl benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 300 ml of water and twice with 300 ml of a 5% diluted hydrochloride acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
with 400 ml of water, and then concentrated under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized products
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)O)CC1=C(C=C(C(=C1)N1N=C(N(C1=O)C(F)F)C)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 168 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
